1-Octanamine, 4-methylbenzenesulfonate
Description
1-Octanamine, 4-methylbenzenesulfonate (CAS 61165-94-4) is an organic salt formed by the protonation of 1-octanamine (a primary aliphatic amine) with 4-methylbenzenesulfonic acid. Its molecular formula is C₈H₁₉N·C₇H₈O₃S, with a molecular weight of 280.34 g/mol. This compound is industrially significant, particularly in perovskite solar cell manufacturing, where it acts as a surface-modifying agent to enhance charge transport and stability .
Key features include:
Properties
CAS No. |
61165-94-4 |
|---|---|
Molecular Formula |
C15H27NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-9H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
CPQFXIQHXVODIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenesulfonic Acid Derivatives with Aliphatic Amines
(a) 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, 4-methylbenzenesulfonate (1:1)
- Structure : Features a tertiary ammonium center with hydroxyethyl and methyl substituents, paired with the same sulfonate counterion.
- No direct application data are available, but such modifications are common in surfactants and ionic liquids .
(b) Benzenesulfonic Acid, 4-(Dimethylamino)-, Octyl Ester (CAS 61165-56-8)
- Structure: Esterified sulfonate with a dimethylamino group on the benzene ring and an octyl chain.
- Comparison: Unlike the ionic 1-octanamine salt, this is a neutral ester. Applications include intermediates in pharmaceuticals or agrochemicals .
(c) N-Methyl-1-Octanamine (CAS 2439-54-5)
- Structure : A neutral tertiary amine lacking the sulfonate counterion.
- Comparison: The absence of the sulfonate group reduces polarity, leading to lower water solubility. Experimental vapor pressure data (Pvap = 136.34 kPa at 464.67 K) highlight its volatility compared to the ionic sulfonate salt, which is likely non-volatile .
Aromatic Amine Sulfonates
(a) 2-Aminoanilinium 4-Methylbenzenesulfonate
- Structure: Combines a protonated aromatic diamine (2-aminoanilinium) with 4-methylbenzenesulfonate.
- Crystallographic data (monoclinic, space group P21/n, a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) reveal dense packing driven by hydrogen bonds between NH₃⁺ and sulfonate groups . Such interactions are less pronounced in aliphatic salts like 1-octanamine derivatives.
(b) Benzene-1,2-Diaminium Tris(4-Methylbenzenesulfonate)
- Structure: Contains both mono- and diprotonated diamine cations.
- Comparison: The multiple charges enable stronger ionic interactions, increasing melting points and thermal stability compared to mono-protonated salts .
(a) (E)-2-(5-Nitro-2-Styryl-1H-Imidazol-1-yl)ethyl 4-Methylbenzenesulfonate
- Structure : A sulfonate ester with a nitro-styryl-imidazole moiety.
- Comparison : The ester linkage and conjugated system enable photochemical applications, diverging from the ionic nature of 1-octanamine sulfonate. Synthesized via nucleophilic substitution (4-methylbenzenesulfonyl chloride + triethylamine), this contrasts with the acid-base neutralization used for amine sulfonates .
(b) Phosphonomethylated 1-Octanamine Ammonium Salts
- Structure : Phosphonate-modified amines with ammonium counterions.
- Comparison : Phosphonate groups confer chelating properties, making these salts useful in water treatment or catalysis, unlike the optoelectronics-focused 1-octanamine sulfonate .
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